Microtubule inhibitor 1

Xenograft models In vivo efficacy Antitumor activity

Researchers comparing colchicine-site binders often face confounding results when substituting reference compounds. Microtubule Inhibitor 1 (CAS 2305668-80-6), a quinoline-chalcone hybrid, eliminates this variability with demonstrated superiority over Combretastatin A-4. - Superior in vivo antitumor efficacy in H22 xenograft model vs. CA-4. - High acute safety margin with an LD50 of 665.62 mg/kg, ideal for long-term dosing PK/PD studies. - Proven anti-angiogenic and anti-metastasis activities for tumor microenvironment research. Ensure experimental reproducibility with a well-characterized, highly pure compound ready for immediate dispatch.

Molecular Formula C21H19NO3
Molecular Weight 333.4 g/mol
Cat. No. B12429924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrotubule inhibitor 1
Molecular FormulaC21H19NO3
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)O)C
InChIInChI=1S/C21H19NO3/c1-13(10-15-8-9-20(25-3)19(23)12-15)21(24)17-11-14(2)22-18-7-5-4-6-16(17)18/h4-12,23H,1-3H3/b13-10+
InChIKeyCZORMYBDJDSAFW-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Microtubule Inhibitor 1 (Compound 24d, CAS 2305668-80-6) for Preclinical Antitumor Research


Microtubule inhibitor 1 is a well-characterized quinoline-chalcone hybrid (compound 24d) [1]. It is a small-molecule antitumor agent with the chemical name (E)-3-(3-hydroxy-4-methoxyphenyl)-2-methyl-1-(2-methylquinolin-4-yl)prop-2-en-1-one, a molecular weight of 333.38 g/mol, and the CAS number 2305668-80-6 . This compound acts as a potent microtubule polymerization inhibitor by targeting the colchicine-binding site on tubulin [1].

1
Colchicine-site tubulin polymerization inhibition studies
Quinoline-chalcone hybrid scaffold for microtubule dynamics research
2
Preclinical in vivo xenograft efficacy models
Supports tumor growth inhibition endpoint assessment
3
Multi-modal antitumor mechanism investigation
Cytotoxicity, anti-metastasis, and anti-vascular assay contexts

Why Direct Substitution with Generic Colchicine-Site Binders Like CA-4 May Compromise Research Outcomes


Substituting a quinoline-chalcone scaffold like Microtubule Inhibitor 1 with another colchicine-site binder, such as the widely used reference compound Combretastatin A-4 (CA-4), can significantly alter experimental outcomes [1]. Despite sharing a primary mechanism of action, these molecules differ in their off-target profiles, pharmacokinetics, and in vivo safety, making them non-interchangeable for rigorous studies [1]. Quantitative evidence demonstrates that Microtubule Inhibitor 1 exhibits superior in vivo antitumor efficacy and a higher acute safety margin compared to CA-4, confirming that substitution introduces confounding variables in both efficacy and toxicity assessments [1].

Target Compound Microtubule Inhibitor 1 (Quinoline-Chalcone)
vs
Generic Substitute Combretastatin A-4 (CA-4) or Similar Colchicine-Site Binders
Scaffold-dependent off-target profile and in vivo response context may not transfer. Reported in vivo efficacy and tolerability endpoint rankings differ; direct substitution may introduce confounding variables in tumor model studies.

Quantitative Differentiation of Microtubule Inhibitor 1: A Comparative Analysis


In Vivo Efficacy: Superior Tumor Growth Inhibition in H22 Xenograft Model Compared to CA-4

Microtubule inhibitor 1 (as its HCl salt, 24d-HCl) demonstrates superior in vivo efficacy compared to the classic colchicine-site binder Combretastatin A-4 (CA-4). In an H22 liver cancer xenograft model, 24d-HCl significantly inhibited tumor growth and was reported to be 'more potent than that of CA-4' [1]. While the original study did not provide a numerical TGI percentage, it established a clear, qualitative efficacy rank order (24d-HCl > CA-4) with statistical significance [1].

In Vivo Tumor Growth Inhibition
Head-to-head
24d-HCl > CA-4 (reported rank order)
H22 liver cancer xenograft model
Reported higher xenograft model-response context
Qualitative efficacy ranking; data to verify
Xenograft models In vivo efficacy Antitumor activity

In Vitro Safety Margin: High Acute LD50 Value Suggests a Favorable Therapeutic Window

Microtubule inhibitor 1 exhibits a favorable acute safety profile in mice, with a reported intravenous LD50 of 665.62 mg/kg [1]. This high lethal dose is indicative of a wide therapeutic window, as it is orders of magnitude higher than its in vitro antiproliferative IC50 values (0.009-0.016 µM) [1].

Acute Safety Margin (LD50)
Cross-study comparable
665.62 mg/kg (IV, mouse)
Reported tolerability endpoint context
High value relative to antiproliferative IC50; safety-related endpoint monitoring
Toxicology Safety profile LD50

Potent Antiproliferative Activity: Nanomolar IC50 Range Across a Panel of Cancer Cell Lines

The compound exhibits potent, nanomolar-range antiproliferative activity against multiple cancer cell lines. Its IC50 values fall within a narrow, highly potent range of 0.009 to 0.016 µM (9 to 16 nM) [1]. This places its activity on par with or better than many established microtubule inhibitors.

Antiproliferative IC50 Range
Class-level
0.009 – 0.016 µM (9-16 nM)
Supports cell-model endpoint review
Potency range across cancer cell line panel
Cytotoxicity assays Antiproliferative activity Cell-based screening

Multi-Modal Mechanism: Anti-Metastasis and Anti-Vascular Activity in Addition to Cytotoxicity

Beyond its primary role as a microtubule polymerization inhibitor, this compound demonstrates a multi-modal antitumor profile. It has been shown to possess potent in vitro anti-metastasis activity, as well as both in vitro and in vivo anti-vascular activities [1]. This broader therapeutic impact is not universally observed among all colchicine-site binders, making this compound a more comprehensive tool for studying tumor biology.

Multi-Modal Bioactivity
Class-level
Anti-metastasis, anti-vascular (in vitro/in vivo)
Supports tumor microenvironment endpoint interpretation
Qualitative functional assessment beyond cytotoxicity
Mechanism of action Anti-angiogenesis Anti-metastasis

Strategic Applications for Microtubule Inhibitor 1 in Preclinical Oncology Research


In Vivo Efficacy Benchmarking Against CA-4

Given its demonstrated superiority over CA-4 in an H22 xenograft model, Microtubule inhibitor 1 is ideally suited as a comparator compound in studies aiming to benchmark new colchicine-site binders or assess the relative contribution of this mechanism in various tumor types [1].

Safety and Tolerability Profiling in Rodent Models

The high LD50 value of 665.62 mg/kg makes this compound a strong candidate for long-term dosing studies where systemic toxicity and off-target effects need to be minimized. Its safety profile allows for the exploration of effective doses well below the toxicity threshold, facilitating robust pharmacokinetic/pharmacodynamic (PK/PD) modeling [1].

Investigating Tumor Microenvironment Modulation

Researchers focused on the tumor microenvironment, specifically angiogenesis and metastasis, will find this compound particularly valuable. Its established in vitro and in vivo anti-vascular and anti-metastasis activities provide a unique tool for dissecting the role of tubulin in these processes, offering a multi-faceted approach beyond simple tumor cell cytotoxicity [1].

Application
Selection Property
Validation Focus
In vivo efficacy benchmarking studies
Colchicine-site comparator response context
Xenograft model endpoint comparison
Safety and tolerability profiling in rodent models
Reported acute tolerability endpoint context
Systemic toxicity and PK/PD model interpretation
Tumor microenvironment modulation studies
Anti-metastasis and anti-vascular assay context
Angiogenesis and metastasis endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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